
Trimethyl orthoacetate
Overview
Description
Trimethyl orthoacetate (TMOA, CH₃C(OCH₃)₃; CAS 1445-45-0) is a trialkyl orthoester widely employed in organic synthesis, pharmaceuticals, and agrochemicals. It serves as a versatile reagent for esterification, transesterification, and protecting-group chemistry due to its electron-rich and sterically accessible structure . Key applications include:
- Synthesis of APIs: Used in enantioselective esterification for non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen .
- Rearrangement Reactions: Facilitates [3,3]-sigmatropic rearrangements in complex molecule synthesis (e.g., SF₅-substituted alkenes) with high regioselectivity .
- Derivatization: Critical in acetylation and silylation protocols for analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl orthoacetate can be synthesized through the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
CH3CHO+3CH3OH→CH3C(OCH3)3+H2O
The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the orthoester .
Industrial Production Methods
In industrial settings, 1,1,1-trimethoxyethane is produced by the continuous reaction of acetaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Trimethyl orthoacetate undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water and an acid or base catalyst, 1,1,1-trimethoxyethane hydrolyzes to form acetaldehyde and methanol.
CH3C(OCH3)3+H2O→CH3CHO+3CH3OH
-
Transesterification: : It can react with other alcohols to form different orthoesters.
-
Oxidation: : It can be oxidized to form acetic acid and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid catalysts.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products
Hydrolysis: Acetaldehyde and methanol.
Transesterification: Different orthoesters.
Oxidation: Acetic acid and methanol.
Scientific Research Applications
Organic Synthesis
Trimethyl orthoacetate is widely utilized in organic synthesis for methylation and esterification reactions.
- Methylation of Hydroxyl Groups : It has been reported as an effective reagent for the selective methylation of β-hydroxyl groups in polyhydroxynaphthazarins, demonstrating its utility in modifying complex organic molecules .
- Esterification Reactions : The compound has shown significant efficacy in esterifying carboxylic acids under mild conditions, outperforming other orthoesters such as triethyl orthoacetate. This property makes it valuable for synthesizing esters required in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
This compound plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of bioactive compounds.
- Total Synthesis of Natural Products : It has been employed in the total synthesis of several natural products, including complex alkaloids and terpenoids. For instance, it was used in the synthesis of loganin and other biologically active compounds, showcasing its importance in drug development .
- Acetylation of Amino Acids : Research has demonstrated that this compound can facilitate the concurrent esterification and N-acetylation of amino acids, leading to high yields of desired products .
Polymer Science
In polymer chemistry, this compound is used to modify polymer structures for enhanced properties.
- Bioerodible Polymers : It has been investigated as a component in injectable bioerodible polymers for controlled drug release systems. These polymers are designed to degrade over time within biological systems, releasing therapeutic agents at controlled rates .
- Polymer Modifications : The compound's reactivity allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and functionality .
Case Study 1: Methylation Reactions
A study highlighted the use of this compound for methylating polyhydroxynaphthazarins. The reaction conditions were optimized to achieve high selectivity and yield, demonstrating its effectiveness as a methylating agent.
Case Study 2: Total Synthesis
In another case, this compound was pivotal in the total synthesis of palytoxin, a potent marine natural product. This application underscores its significance in synthesizing complex natural compounds that require precise structural configurations .
Data Summary
The following table summarizes key applications and findings related to this compound:
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Methylation and esterification reactions | Effective reagent for selective methylation |
Pharmaceutical Chemistry | Synthesis of bioactive compounds | Used in total synthesis of loganin |
Polymer Science | Development of bioerodible polymers | Enhances controlled drug release properties |
Esterification | Esterification of carboxylic acids | Superior performance compared to other reagents |
Mechanism of Action
The mechanism of action of 1,1,1-trimethoxyethane involves its ability to form stable orthoesters with aldehydes and ketones. This reaction protects the carbonyl group from further reactions, allowing for selective transformations to occur. The orthoester can be easily removed under acidic or basic conditions, regenerating the original carbonyl compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Orthoesters
Reactivity and Selectivity
Key Findings:
- Steric Effects : TMOA outperforms triethyl orthoacetate in reactions requiring steric accessibility (e.g., SF₅-alkene rearrangements) .
- Electronic Effects : Electron-rich TMOA enables higher yields in [3,3]-sigmatropic rearrangements (31% isolated yield) compared to bulkier analogs .
- Solvent Compatibility : TMOA is effective in toluene and PhCH₃, whereas triethyl orthoacetate requires optimized solvent systems .
Application-Specific Performance
Pharmaceuticals:
- Enantioselective Esterification : TMOA achieves 72–92% conversion in NSAID synthesis, outperforming triethyl orthoacetate in enantiomeric excess (e.g., 81% ee for naproxen) .
- Acetamidinium Salt Synthesis : TMOA reacts with ammonium formate to yield acetamidinium formate, a precursor for energetic materials .
Agrochemicals:
- Pesticide Synthesis : TMOA’s methyl groups enhance reactivity in esterifying ferulic acid for antioxidants, whereas triethyl orthoacetate is less efficient .
Chemical Intermediates:
- Heterocycle Synthesis : TMOA enables 51–79% yields in benzothiadiazine derivatives, while triethyl orthobenzoate fails due to steric hindrance .
Purity and Industrial Demand
- High-Purity TMOA (≥99%) : Dominates pharmaceutical applications (70% market share) due to stringent regulatory requirements .
- Lower-Purity TMOA (<99%) : Used in agrochemicals and dyes where cost-efficiency is prioritized .
Market Outlook
Biological Activity
Trimethyl orthoacetate (TMOA), a colorless and volatile liquid, is an important compound in organic synthesis. It is classified as an orthoester, characterized by the presence of three methoxy groups attached to a central carbon atom. This compound has garnered attention due to its diverse applications in chemical reactions, particularly in esterification and as a reagent in various organic transformations.
- Molecular Formula : CHO
- Molecular Weight : 120.14 g/mol
- Boiling Point : 107–109 °C
- Density : 0.944 g/mL
- Solubility : Soluble in organic solvents such as alcohol and ether.
TMOA functions primarily as a reagent in esterification reactions. Its biological activity is largely attributed to its role in modifying amino acids and other biological molecules through acetylation and formylation processes. The reactivity of TMOA can be influenced by the presence of catalysts and the specific conditions under which reactions are conducted.
1. Esterification Reactions
TMOA has been shown to effectively esterify amino acids, yielding N-acetyl derivatives. For instance, studies indicate that TMOA can convert L-proline and L-phenylalanine into their corresponding N-acetyl ethyl esters under reflux conditions, achieving good yields (up to 73%) when compared to other orthoesters like triethyl orthoformate (TEOF) which did not yield desired results under similar conditions .
2. Synthesis of Bioactive Compounds
TMOA is utilized in the synthesis of various bioactive compounds:
- Vitamin B1 and Retinol : It serves as an intermediate in the synthesis of essential vitamins .
- Pyrethroid Insecticides : TMOA is involved in the production of pyrethroid compounds like cypermethrin, which are widely used for pest control .
- Natural Products : The compound has been employed in the total synthesis of complex natural products, showcasing its versatility in organic synthesis .
Case Study 1: Esterification of Amino Acids
In a study examining the concurrent esterification and N-acetylation of amino acids using TMOA, researchers found that one equivalent of TMOA was sufficient to convert L-proline into its N-acetyl derivative with high efficiency when refluxed with toluene. This reaction demonstrated the compound's effectiveness in modifying amino acids under mild conditions, contrasting sharply with TEOF which failed to produce any desired products .
Case Study 2: Synthesis of Palytoxin
TMOA played a crucial role in the total synthesis of palytoxin, a potent marine natural product known for its biological activity. The compound was used strategically within multi-step synthetic pathways, highlighting its importance in producing complex molecules with significant biological implications .
Comparative Analysis of Orthoesters
The following table summarizes the reactivity of this compound compared to other orthoesters:
Orthoester | Yield (%) | Conditions | Key Applications |
---|---|---|---|
This compound (TMOA) | Up to 73% | Refluxing toluene | Esterification of amino acids |
Triethyl Orthoacetate (TEOA) | Varies | Room temperature/reflux | Esterification under mild conditions |
Triethyl Orthoformate (TEOF) | Low | Room temperature/reflux | Limited use in amino acid modification |
Q & A
Basic Research Questions
Q. How can trimethyl orthoacetate be safely handled in laboratory settings to mitigate flammability and reactivity risks?
this compound is classified as a flammable liquid (Category 2) and a skin sensitizer (Category 1B). Safe handling requires:
- Use of N95 masks , chemical-resistant gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .
- Storage in cool, well-ventilated areas away from ignition sources, with temperatures maintained below 25°C to avoid decomposition .
- Immediate cleanup of spills using inert absorbents (e.g., vermiculite) to minimize fire hazards .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Boiling point : 107–109°C, making it suitable for reactions requiring moderate heating .
- Density : 0.944 g/mL at 25°C, useful for phase-separation protocols in liquid-liquid extractions .
- Refractive index : 1.387–1.389, aiding in purity verification during synthesis .
- Hydrolysis sensitivity : Reacts with water to form acetic acid derivatives, necessitating anhydrous conditions in moisture-sensitive reactions .
Q. What methodologies are recommended for synthesizing esters using this compound as a reagent?
this compound acts as a methylating agent in esterification. A typical protocol involves:
- Reacting carboxylic acids with this compound in refluxing toluene (24 hours, 81–92% yields) .
- For sulfonic acids, catalyst-free conditions in dichloromethane at room temperature (30 minutes, 69–97% yields) are effective .
- Post-reaction purification via distillation or column chromatography is advised to isolate esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when substituting this compound with other orthoesters?
Substituting this compound with triethyl orthoacetate may alter reaction kinetics due to steric and electronic effects. For example:
- In esterification, triethyl orthoacetate produces ethyl esters but requires longer reaction times compared to methyl esters from this compound .
- Mechanistic studies suggest that electron-withdrawing groups on orthoesters reduce nucleophilicity, impacting yields in nucleophilic acyl substitutions .
- Optimization involves adjusting solvent polarity (e.g., switching from toluene to THF) and temperature to compensate for steric hindrance .
Q. What advanced applications does this compound have in derivatization for analytical chemistry?
this compound is used to derivatize hydroxyl and amine groups for GC-MS analysis. A validated protocol includes:
- Dissolving samples in acetic anhydride and this compound (4:1 ratio) at 105°C for 4 hours to acetylate functional groups .
- Removing excess reagent under reduced pressure and reconstituting in methanol for injection .
- This method enhances volatility and detection sensitivity for polar metabolites .
Q. How does this compound facilitate the synthesis of complex heterocycles, such as thiophene derivatives?
It serves as a carbonyl equivalent in Knoevenagel condensations. For example:
- Reacting with 2-aminothiophene-3-carbonitrile derivatives under basic conditions yields 4-alkoxy-2-aminothiophene-3-carboxamides , intermediates in drug discovery .
- Mechanistic studies reveal that this compound’s three methoxy groups stabilize transition states, enabling regioselective C–O bond cleavage .
Q. What strategies are effective in minimizing side reactions during acetamide synthesis using this compound?
Side reactions (e.g., over-acetylation) can be mitigated by:
- Using amine hydrochloride salts instead of free amines to control reactivity .
- Employing stoichiometric ratios (1:1.2 amine-to-orthoacetate) in refluxing acetonitrile (6 hours, 75–88% yields) .
- Monitoring reaction progress via TLC or in situ IR spectroscopy to terminate at the acetamide stage .
Methodological and Data Analysis Questions
Q. How should researchers address discrepancies in reported boiling points (107–109°C vs. 142°C) for orthoesters?
The lower boiling point (107–109°C) corresponds to this compound (C5H12O3), while higher values (e.g., 142°C) refer to triethyl orthoacetate (C7H16O3) due to increased molecular weight . Confirm compound identity via CAS RN cross-referencing (1445-45-0 for trimethyl vs. 78-39-7 for triethyl) .
Q. What analytical techniques are critical for characterizing this compound in synthetic workflows?
- GC-MS : Detects purity and identifies decomposition products (e.g., methyl acetate) .
- <sup>1</sup>H NMR : Peaks at δ 3.2–3.4 ppm (methoxy groups) and δ 1.2 ppm (methyl group) confirm structure .
- Karl Fischer titration : Quantifies residual water to ensure anhydrous conditions for moisture-sensitive reactions .
Q. Safety and Regulatory Compliance
Q. What regulatory classifications apply to this compound in international research collaborations?
Properties
IUPAC Name |
1,1,1-trimethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNBNXLBDFELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027400 | |
Record name | 1,1,1-Trimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethane, 1,1,1-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1445-45-0 | |
Record name | Trimethyl orthoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trimethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,1-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl orthoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1-TRIMETHOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H7A3FK37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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